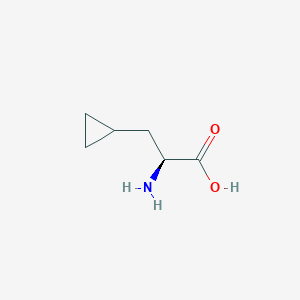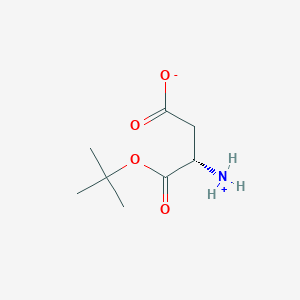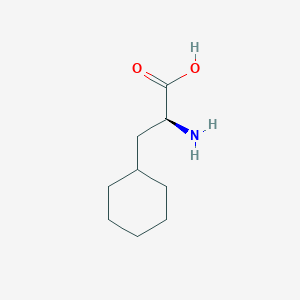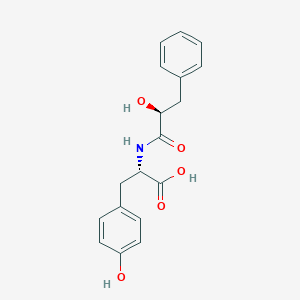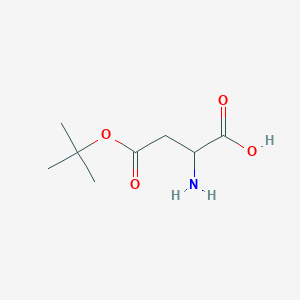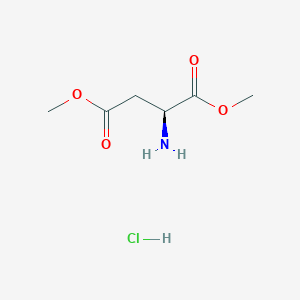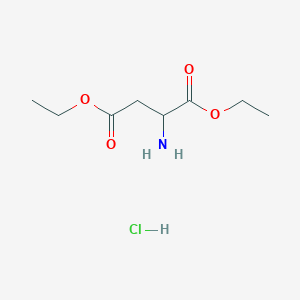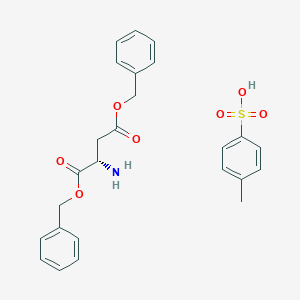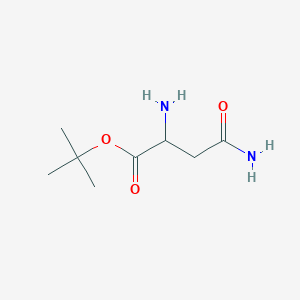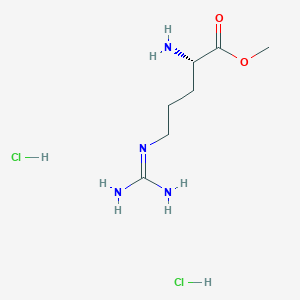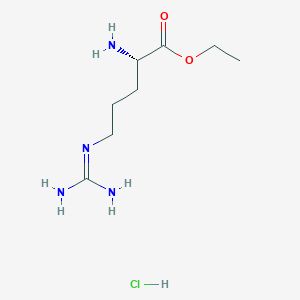
(S)-2-Aminodecanoic acid
概要
説明
Amino acids are organic compounds that contain an amino group (-NH2) and a carboxylic acid group (-COOH). They are the building blocks of proteins and play a crucial role in many biological processes .
Synthesis Analysis
The synthesis of amino acids typically involves the reaction of an alpha-halo acid with ammonia, followed by hydrolysis. The specific methods can vary depending on the particular amino acid being synthesized .
Molecular Structure Analysis
The molecular structure of an amino acid consists of a central carbon atom (the alpha carbon) bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a variable side chain (R group) that determines the identity of the amino acid .
Chemical Reactions Analysis
Amino acids can undergo a variety of chemical reactions, including acid-base reactions, where they can act as both acids and bases due to the presence of the amino and carboxylic acid groups . They can also participate in peptide bond formation, which links amino acids together to form proteins .
Physical And Chemical Properties Analysis
The physical and chemical properties of amino acids are influenced by their molecular structure. These properties include solubility in water, melting and boiling points, and reactivity. The side chain (R group) of an amino acid can greatly influence these properties .
科学的研究の応用
Asymmetric synthesis of (S)-α-(octyl)glycine ((S)-2-aminodecanoic acid) and its derivatives is achievable through alkylation of chiral nucleophilic glycine equivalent with n-octyl bromide, showing potential for large-scale production due to excellent yield and diastereoselectivity (Fu et al., 2020).
The compound is identified as a component in microginin, an angiotensin-converting enzyme inhibitor, indicating its relevance in the development of therapeutic agents (Bunnage et al., 1995).
This compound plays a role in the expanded genetic code, contributing to the synthesis and evolution of noncanonical biopolymers, thereby aiding in protein function probing, imaging, and precise engineering of therapeutics (Chin, 2017).
Biocatalytic, stereoselective deuteration of α-amino acids, including this compound, is significant for producing labeled pharmaceutical agents and tools for biological system studies (Chun & Narayan, 2020).
The microbial degradation of poly(amino acid)s, to which this compound belongs, has applications in medical, pharmaceutical, and environmental fields due to their biocompatibility and synthesis from renewable resources (Obst & Steinbüchel, 2004).
The compound also finds application in the development of ‘green’ corrosion inhibitors, suggesting its potential in industrial applications (Ghareba & Omanovic, 2010).
Its relevance in proteomic and metabonomic studies, particularly in understanding the renal response to various exposures, underscores its importance in biomedical research (Zhang et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-aminodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINGUCXQUOKWKH-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84277-81-6 | |
| Record name | 2-Aminodecanoic acid, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084277816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AMINODECANOIC ACID, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S8K7XJJ61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can microorganisms be utilized for the optical resolution of (S)-2-Aminodecanoic acid?
A2: Yes, research has shown that certain soil bacteria, such as strain KT 218, exhibit acylase activity that can be harnessed for the optical resolution of higher amino acids, including this compound. [] This bacterial strain effectively hydrolyzes N-dichloroacetyl-DL-2-aminodecanoic acid, yielding L-2-Aminodecanoic acid and N-dichloroacetyl-D-2-aminodecanoic acid. [] This method provides a biological route to obtaining enantiomerically pure this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



